molecular formula C7H5NO4 B12388085 (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid

Cat. No.: B12388085
M. Wt: 174.068 g/mol
InChI Key: GJAWHXHKYYXBSV-BNUYUSEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is a labeled derivative of pyridine-2,3-dicarboxylic acid, where the carbon atoms in the pyridine ring are isotopically enriched with carbon-13. This compound is a dicarboxylic acid derivative of pyridine and is used in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid typically involves the isotopic labeling of pyridine-2,3-dicarboxylic acid. One common method is the oxidation of isotopically labeled quinoline using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the selective oxidation of the quinoline ring to form the dicarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidants. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired isotopically labeled product.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinolinic acid derivatives.

    Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinolinic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of isotopically labeled compounds for NMR spectroscopy studies.

    Biology: In metabolic studies to trace the incorporation of carbon-13 into biological molecules.

    Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the production of labeled compounds for quality control and analytical purposes.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid involves its incorporation into various biochemical pathways due to its isotopic labeling. The carbon-13 atoms in the pyridine ring allow for the tracking of the compound through metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and action of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

The uniqueness of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and metabolic studies. This isotopic enrichment allows for detailed tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

174.068 g/mol

IUPAC Name

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

GJAWHXHKYYXBSV-BNUYUSEDSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C](N=[13CH]1)[13C](=O)O)[13C](=O)O

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O

Origin of Product

United States

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